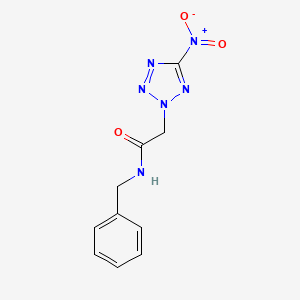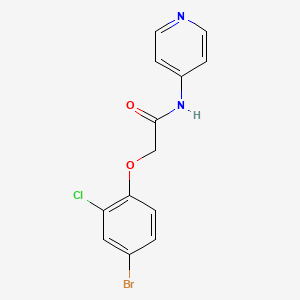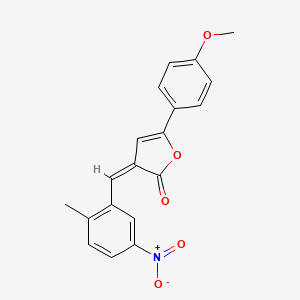
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide, also known as DMPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide has been found to affect various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It may also affect the expression of certain proteins that are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide in lab experiments is that it exhibits potent anti-cancer activity. It can be used to study the mechanisms of cancer cell growth and proliferation and to develop new therapies for cancer. However, one limitation is that it may exhibit cytotoxicity towards normal cells as well. This can make it difficult to use in vivo and may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide. One area of interest is the development of new analogs that exhibit improved potency and selectivity towards cancer cells. Another area of interest is the study of the mechanism of action of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide and its effects on various biochemical and physiological processes in the body. Additionally, N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide can be used in combination with other anti-cancer agents to develop more effective therapies for cancer.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide involves the reaction of 2,5-dimethylpyrrole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide.
Applications De Recherche Scientifique
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Studies have shown that N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to possess anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-4-8-13(9-5-10)14(17)15-16-11(2)6-7-12(16)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDHGWMMSGQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)






![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)

